molecular formula C10H9NO B8572062 3-(2-Pyridyl)-2-cyclopenten-1-one

3-(2-Pyridyl)-2-cyclopenten-1-one

Cat. No. B8572062
M. Wt: 159.18 g/mol
InChI Key: PBZNHKNFPCSVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08071591B2

Procedure details

A mixture of 3-(2-pyridyl)-2-cyclopenten-1-one (1.43 g, 8.98 mmol) and 10% Pd/C (142 mg) in EtOH (30 mL) was stirred under hydrogen atmosphere (0.3 MPa) for 6.5 h. The catalyst was removed by filtration over Celite and the filtrate was concentrated in vacuo. The crude product was purified by column chromatography (Hexane/EtOAc=1/1) to yield 3-(2-pyridyl)cyclopentan-1-one (3.26 g, 94%) as colorless oil.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
142 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH2:11][CH2:10][C:9](=[O:12])[CH:8]=1>CCO.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8]1

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC(CC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
142 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen atmosphere (0.3 MPa) for 6.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (Hexane/EtOAc=1/1)

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 225.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.